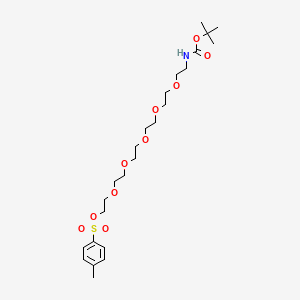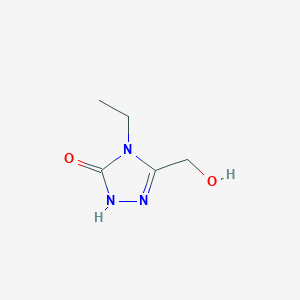
2-Iodo-3,4-dimethyl-1-nitrobenzene
Overview
Description
2-Iodo-3,4-dimethyl-1-nitrobenzene is a useful research compound. Its molecular formula is C8H8INO2 and its molecular weight is 277.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-3,4-dimethyl-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-3,4-dimethyl-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nanowire Construction
Research by Jiang, Wang, and Deng (2007) demonstrated the ability of similar compounds, like 1-iodo-4-nitrobenzene, to form nanowires on graphite surfaces at room temperature, offering insights into potential applications in nanotechnology and materials science for 2-Iodo-3,4-dimethyl-1-nitrobenzene (Zhong-Jie Jiang, Zhoufeng Wang, & Wenwen Deng, 2007).
Crystal Structure Analysis
Merz (2003) explored the crystal packing of similar compounds, noting interactions that could be relevant for understanding the physical properties and potential applications of 2-Iodo-3,4-dimethyl-1-nitrobenzene in crystallography and materials science (K. Merz, 2003).
Electrochemical Studies
Lawless and Hawley (1969) studied the electrochemical reduction of halonitrobenzenes, providing a foundation for understanding the electrochemical behavior of related compounds, which could have implications for electrochemical applications of 2-Iodo-3,4-dimethyl-1-nitrobenzene (J. Lawless & M. Hawley, 1969).
Cryocrystallization
Sparkes, Sage, and Yufit (2014) investigated the cryocrystallization of nitrobenzene derivatives, offering insights into the low-temperature behavior of 2-Iodo-3,4-dimethyl-1-nitrobenzene, which could be relevant in the field of cryogenics and materials science (H. Sparkes, H. J. Sage, & D. Yufit, 2014).
Magnetic Resonance Spectroscopy
Pandiarajan et al. (1994) conducted magnetic resonance spectroscopic studies on substituted anisoles, which could provide valuable insights into the magnetic properties of 2-Iodo-3,4-dimethyl-1-nitrobenzene and its potential applications in magnetic resonance imaging (MRI) or other spectroscopy-based fields (K. Pandiarajan, S. Kabilan, P. Sankar, et al., 1994).
Synthesis Studies
Zhang Chun-xia (2011) described the synthesis of nitrobenzene derivatives, shedding light on the synthetic pathways that might be applicable for the production of 2-Iodo-3,4-dimethyl-1-nitrobenzene, relevant for its industrial and laboratory-scale synthesis (Zhang Chun-xia, 2011).
properties
IUPAC Name |
3-iodo-1,2-dimethyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEXTEWJBCPDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3,4-dimethyl-1-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B8227350.png)




![Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B8227402.png)






